(1-Ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene
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Overview
Description
(1-Ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene typically involves the condensation of 1-ethylbenzimidazole with 2,3,5,6-tetramethylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1-Ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide), acylating agents (acetyl chloride)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted benzimidazole derivatives .
Scientific Research Applications
(1-Ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of (1-Ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to DNA or proteins, leading to the inhibition of key enzymes or disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Benzimidazole: Widely studied for its pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
Imidazole: Another important heterocyclic compound with diverse applications in medicine and industry
Uniqueness
(1-Ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its combination of the benzimidazole and tetramethylphenyl moieties provides a distinct profile that can be leveraged for various scientific and industrial applications .
Properties
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-(2,3,5,6-tetramethylphenyl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-6-23-17-10-8-7-9-16(17)20-19(23)22-21-18-14(4)12(2)11-13(3)15(18)5/h7-11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOFVDYOVFHBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N=NC3=C(C(=CC(=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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